N-(2-chloro-5-iodophenyl)acetamide
Description
N-(2-Chloro-5-iodophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with chlorine at the ortho (2nd) position and iodine at the para (5th) position. For example, N-(2-iodophenyl)acetamide (5a) was synthesized by reacting 2-iodoaniline with acetyl chloride in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base . Extending this approach, the target compound likely involves acetylation of 2-chloro-5-iodoaniline under similar conditions.
Chlorine and iodine substituents are known to enhance lipophilicity, which could improve membrane permeability in pharmacological contexts .
Properties
IUPAC Name |
N-(2-chloro-5-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJVKHEKBOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Variations and Substituent Effects
The pharmacological and physicochemical profiles of acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Halogen Effects: The iodine substituent in the target compound may confer greater steric bulk and polarizability compared to chlorine or fluorine in analogs like N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide . This could enhance binding to hydrophobic enzyme pockets.
Heterocyclic Modifications :
- Derivatives with fused heterocycles (e.g., benzo[d]thiazole in Compound 47) exhibit enhanced antifungal and antibacterial activities due to improved electron delocalization and target engagement .
Functional Group Additions: The hydroxyimino group in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide facilitates its role as a synthetic intermediate for indolinones, highlighting the versatility of acetamide backbones in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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